3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenylmethyl sulfanyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroquinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the dihydroquinazolinone core.
Attachment of the Nitrophenylmethyl Sulfanyl Group: This step involves the reaction of a nitrophenylmethyl halide with a thiol derivative of the dihydroquinazolinone core, forming the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-quinazolin-4-one: Lacks the dihydro component, potentially altering its reactivity and biological activity.
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-2-one: Variation in the position of the sulfanyl group, which may affect its properties.
Uniqueness
3-(4-Chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group, nitrophenylmethyl sulfanyl group, and dihydroquinazolinone core sets it apart from other similar compounds.
Properties
CAS No. |
1056-84-4 |
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Molecular Formula |
C21H14ClN3O3S |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14ClN3O3S/c22-15-7-11-16(12-8-15)24-20(26)18-3-1-2-4-19(18)23-21(24)29-13-14-5-9-17(10-6-14)25(27)28/h1-12H,13H2 |
InChI Key |
FXNYBTSDYFGURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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